Macrocarpal J

Oral microbiology Dental caries Antibacterial

Sourcing well-characterized glucosyltransferase (GTase) inhibitors with reproducible antibacterial profiles for caries research is a persistent challenge. Macrocarpal J (CAS 179603-47-5), a phloroglucinol-sesquiterpene from Eucalyptus globulus, directly addresses this need. • Dual-action antibacterial (MIC 0.20-6.25 µg/mL vs. oral streptococci) and GTase inhibition (IC₇₇ 100 µg/mL). • High-purity (≥98%) yellow powder with well-defined lipophilicity (LogP 7.49); soluble in chloroform, DMSO, ethyl acetate. • Suitable for SAR studies comparing macrocarpal congeners and for lipid-based oral formulation research.

Molecular Formula C28H42O7
Molecular Weight 490.6 g/mol
Cat. No. B1245939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocarpal J
Synonymsmacrocarpal J
Molecular FormulaC28H42O7
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
InChIInChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17+,20+,21-,27+,28-/m1/s1
InChIKeyPXQFFMATXFLUPK-CHKSIUCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrocarpal J – Phloroglucinol-Sesquiterpene for Oral Pathogen Research


Macrocarpal J (CAS: 179603-47-5) is a phloroglucinol-sesquiterpene-coupled natural product isolated from the leaves of Eucalyptus globulus . It belongs to the macrocarpal family of compounds, which are recognized for their antibacterial properties, particularly against oral pathogenic microorganisms . Key reported activities include inhibition of bacterial glucosyltransferase (GTase), a critical enzyme in dental plaque formation, with an IC₇₇ value of 100 µg/mL . The compound is commercially available for research use, typically as a yellow powder with >95% purity .

Why Macrocarpal J Is Not Interchangeable with Other Macrocarpals


Within the phloroglucinol-sesquiterpene class, subtle structural variations yield significant functional divergence that precludes simple compound substitution. While Macrocarpals A, B, and C demonstrate potent activity against periodontopathic bacteria such as *Porphyromonas gingivalis* , Macrocarpal J is specifically characterized for its activity against a broader panel of oral pathogens and its inhibition of glucosyltransferase (GTase) . Furthermore, closely related compounds like myrtucommulone J exhibit distinct potency profiles and target spectrums (e.g., MIC of 0.25 µg/mL against *S. aureus* ), underscoring that even minor modifications in the sesquiterpene moiety can drastically alter antibacterial spectrum, enzyme inhibition, and physicochemical properties like LogP (calculated LogP for Macrocarpal J is 7.49 ), which impacts formulation and bioavailability. Therefore, selecting the specific macrocarpal congener is critical for achieving reproducible and targeted biological outcomes in oral microbiology and caries research.

Macrocarpal J Evidence: Antibacterial and Anti-GTase Activity


Oral Streptococci Potency vs. Macrocarpal A

Macrocarpal J demonstrates potent antibacterial activity against oral pathogenic microorganisms, with a Minimum Inhibitory Concentration (MIC) ranging from 0.20 µg/mL to 6.25 µg/mL . This level of potency is comparable to Macrocarpal A, which has been reported with an MIC range of 1 to >100 µg/mL against various oral bacteria, with some strains inhibited at concentrations as low as 0.2 µM . While direct, strain-matched, head-to-head data are not available, the lower bound of Macrocarpal J's activity (0.20 µg/mL) establishes it as a potent member of the class, approaching the activity of myrtucommulone J, another highly active phloroglucinol with an MIC of 0.25 µg/mL against *S. aureus* . The primary data source notes that not all compounds from the *E. globulus* extract shared this activity, highlighting that the specific macrocarpal structure is a key determinant of potency .

Oral microbiology Dental caries Antibacterial

Dual Antibacterial and Anti-GTase Activity

A key differentiation for Macrocarpal J is its reported inhibition of glucosyltransferase (GTase), an enzyme crucial for the synthesis of extracellular polysaccharides from sucrose, which mediates bacterial adhesion and dental plaque formation . The USDA Phytochemical Database lists an IC₇₇ value of 100 µg/mL for Macrocarpal J against GTase . While the 1996 paper notes GTase inhibition for compounds in the extract, it does not provide specific IC50/IC77 values for individual macrocarpals, making the USDA data a critical, compound-specific benchmark . This dual-action profile—direct antibacterial activity plus anti-plaque potential via enzyme inhibition—is not uniformly reported across all macrocarpals or related phloroglucinols like myrtucommulone J, which is primarily characterized for its direct antibacterial effects .

Dental plaque Biofilm Glucosyltransferase inhibition

Broad-Spectrum Anti-Streptococcal and Anti-Cariogenic Profile

The USDA database provides specific MIC ranges for Macrocarpal J against key dental pathogens and disease indications. Reported activities include anticariogenic (MIC = 12.5-100 µg/mL), antiperiodontic (MIC = 6.25-25 µg/mL), and antistreptococcic (MIC = 25-100 µg/mL) activities . This data allows for a more granular comparison with Macrocarpals A, B, and C, which were studied for their inhibitory effects on periodontopathic bacteria like *P. gingivalis* . While Macrocarpals A-C showed strong activity against *P. gingivalis*, Macrocarpal J is explicitly noted for its broader anti-streptococcal and anti-cariogenic profile . This suggests that Macrocarpal J may be a more versatile tool for studying a wider range of oral pathologies beyond periodontitis.

Anticariogenic Streptococcus Periodontal disease

High Lipophilicity vs. Hydrophilic Analogs

For researchers requiring specific physicochemical properties for assay development or formulation, Macrocarpal J presents a highly lipophilic profile with a calculated LogP of 7.49 . This value is significantly higher than that of many other phloroglucinol-derived antibacterials. For instance, myrtucommulone A has a reported LogP of approximately 2.9 , and rhodomyrtone, a potent acylphloroglucinol, has a LogP around 4.5 . The high lipophilicity of Macrocarpal J suggests a strong preference for lipid environments, which can influence membrane permeability, protein binding, and the need for specialized solubilization strategies (e.g., DMSO, chloroform, ethyl acetate) . This is a critical procurement consideration, as it directly impacts experimental design and the choice of appropriate controls and vehicles.

LogP Lipophilicity Formulation

Macrocarpal J Research Applications


Anti-Caries Agents Targeting Plaque Formation

Researchers focused on dental caries and biofilm prevention will find Macrocarpal J uniquely valuable due to its dual-action profile. Its potent antibacterial activity against oral streptococci (MIC 0.20-6.25 µg/mL) is complemented by a quantifiable inhibition of glucosyltransferase (GTase) with an IC₇₇ of 100 µg/mL . This combination allows for studies dissecting the relative contributions of bactericidal versus anti-adhesion mechanisms in preventing plaque formation on tooth surfaces. This scenario leverages the compound's specific anti-cariogenic and anti-streptococcal MIC ranges (12.5-100 µg/mL and 25-100 µg/mL, respectively) documented in the USDA database .

SAR Studies of Phloroglucinol Derivatives

For medicinal chemists and natural product pharmacologists, Macrocarpal J serves as a key comparator in SAR campaigns aimed at optimizing phloroglucinol-sesquiterpene antibacterials. Its distinct physicochemical profile, most notably its high calculated LogP of 7.49, offers a valuable contrast to more polar analogs like myrtucommulone A (LogP ≈ 2.9) . By comparing Macrocarpal J's potency (MIC 0.20-6.25 µg/mL) and target spectrum (oral pathogens, GTase) with those of other macrocarpals (e.g., A, B, C) and related compounds (e.g., myrtucommulone J, rhodomyrtone), researchers can map how variations in the sesquiterpene moiety influence lipophilicity, spectrum of action, and enzyme inhibition .

Lipid-Based Formulations for Topical Oral Applications

The high lipophilicity of Macrocarpal J (LogP 7.49) and its documented solubility in organic solvents like chloroform, DMSO, and ethyl acetate make it an ideal candidate for research into non-aqueous or lipid-based drug delivery systems . This application scenario is directly supported by its physicochemical data and is relevant for developing sustained-release varnishes, mucoadhesive gels, or other topical formulations intended for use in the oral cavity, where aqueous solubility would be a significant limitation. The compound's dual antibacterial and anti-GTase activities would be the therapeutic targets in such a formulation study .

Activity Spectrum Against Periodontopathic Bacteria

Building on the documented antiperiodontic activity (MIC 6.25-25 µg/mL) for Macrocarpal J , researchers can design comparative studies against Macrocarpals A, B, and C, which are known to inhibit *Porphyromonas gingivalis* and its virulence factors . This scenario is ideal for exploring whether Macrocarpal J offers a similar or distinct profile of activity against a panel of periodontopathic bacteria (*P. gingivalis*, *Prevotella intermedia*, *Treponema denticola*). The goal would be to determine if the structural differences between Macrocarpal J and the A-C series translate into a superior spectrum or potency against specific periodontal pathogens, thereby validating its selection for periodontitis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macrocarpal J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.